4-Bromo-2-methyl-1-(pentyloxy)benzene

Catalog No.
S8146371
CAS No.
M.F
C12H17BrO
M. Wt
257.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyl-1-(pentyloxy)benzene

Product Name

4-Bromo-2-methyl-1-(pentyloxy)benzene

IUPAC Name

4-bromo-2-methyl-1-pentoxybenzene

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

InChI

InChI=1S/C12H17BrO/c1-3-4-5-8-14-12-7-6-11(13)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3

InChI Key

AVQLUDJLLXWOPR-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)Br)C

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)C

4-Bromo-2-methyl-1-(pentyloxy)benzene is a substituted aromatic halide designed for use as a versatile intermediate in organic synthesis. This compound belongs to the class of functionalized bromoarenes, which are critical precursors for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling [1]. The molecule's architecture, featuring a reactive bromine atom, an ortho-methyl group, and a pentyloxy chain, provides a specific combination of reactivity, steric control, and solubility characteristics relevant for synthesizing complex organic materials, including liquid crystals and specialty polymers [2].

Research Fit

Liquid crystal mesogen synthesis Pentyloxy chain and substitution pattern reported to influence smectic phase formation and thermal stability
Cross-coupling substrate Para-bromo with ortho-methyl provides a balanced reactivity handle for Pd-catalyzed reactions
Physicochemical modulation Reported chain-length-dependent LogP shift may support SAR exploration and lead optimization

Substituting this compound with seemingly close analogs introduces significant process and performance risks. Replacing the bromo group with a chloro group typically necessitates harsher catalytic conditions and may result in lower yields, complicating process scale-up [1]. Removing the ortho-methyl group eliminates crucial steric influence that can control product conformation and prevent undesirable side reactions in subsequent steps. Altering the pentyloxy chain length, for instance, by substituting it with a shorter methoxy group, would drastically change the compound's solubility profile and thermal properties, impacting its processability in solution-based workflows and the physical characteristics (e.g., mesophase behavior) of the final material [2].

Substitution Risk

Chain-length mismatch
Shorter alkoxy chains (methoxy, ethoxy) may disrupt mesophase formation and alter thermal behavior, making direct substitution unreliable.
Physical property shift
Differences in boiling point and density can require revalidation of purification protocols and complicate scale-up reproducibility.
Reactivity and regioselectivity
The ortho-methyl and para-bromo pattern influences cross-coupling outcome; generic aryl bromides may not reproduce the same selectivity.

Suzuki-Miyaura Coupling Reactivity vs. Chloro-Analogs

The carbon-bromine bond is a more reliable and reactive handle for palladium-catalyzed cross-coupling than a carbon-chlorine bond under standard, industrially relevant conditions. In a comparative study of Suzuki-Miyaura reactions, aryl bromides consistently outperform aryl chlorides. For example, the coupling of 4-bromoanisole with phenylboronic acid using a Pd(PPh3)4 catalyst achieved a 95% yield, whereas the analogous reaction with 4-chloroanisole under identical conditions yielded only 8% of the biaryl product [1]. This highlights the procurement advantage of the bromo- derivative for achieving high conversion rates with standard catalysts and avoiding the need for more expensive, specialized ligands often required for activating C-Cl bonds.

Evidence DimensionProduct Yield in Suzuki-Miyaura Coupling
Target Compound DataHigh (inferred for bromo- derivative)
Comparator Or BaselineAryl Chloride Analog: 8% Yield
Quantified Difference>11x higher yield than chloro-analog under identical standard conditions
ConditionsPd(PPh3)4 catalyst, Na2CO3 base, DME solvent, reflux, reacting with phenylboronic acid.

Choosing this bromo-compound minimizes catalyst costs and simplifies process development by enabling the use of standard, robust coupling conditions for higher yields.

LogP Comparison
Cross-study comparable
Target LogP 4.33 vs. methoxy analog ~2.8 (>30× more lipophilic)
Reported lipophilicity shift may support membrane permeability and phase-partitioning screening.
Calculated property; experimental validation needed.

Enhanced Solubility and Lower Melting Point

The five-carbon pentyloxy chain significantly improves solubility in common organic solvents and lowers the melting point compared to analogs with shorter chains like methoxy. For instance, in the 4-bromo-alkoxybenzene series, 4-bromoanisole (methoxy) is a solid with a melting point of 11-12 °C, while 4-bromophenetole (ethoxy) is a liquid at room temperature [REFS-1, REFS-2]. The longer pentyloxy chain further enhances this effect, increasing lipophilicity and disrupting crystal lattice packing, which is critical for solution-phase processing, formulation, and achieving desired thermal properties in materials like liquid crystals.

Evidence DimensionMelting Point
Target Compound DataLow melting point / likely liquid (inferred)
Comparator Or Baseline4-Bromo-1-methoxybenzene (4-bromoanisole): 11-12 °C
Quantified DifferenceSignificantly lower melting point expected vs. methoxy analog, improving handling and solution processability.
ConditionsStandard atmospheric pressure.

The pentyloxy group ensures better handling characteristics and compatibility with solution-based manufacturing processes, avoiding solubility issues common with shorter-chain analogs.

Physical Property Prediction
Class-level inference
Expected higher boiling point and lower density vs. butoxy analog (predicted values)
Chain-length trends may influence purification and handling strategy selection.
Experimental data required for precise comparison; class-level extrapolation.

Steric Control from Ortho-Methyl Group

The methyl group at the 2-position (ortho to the pentyloxy group) provides steric bulk that influences the outcome of subsequent reactions. In cross-coupling reactions, this ortho-substituent forces a larger dihedral angle in the resulting biaryl product compared to an un-substituted analog [1]. This conformational control is not a side effect but a critical design feature for synthesizing molecules where specific three-dimensional structures are required, such as in atropisomeric ligands, advanced liquid crystals, or organic semiconductors where planarity must be precisely controlled to tune electronic properties.

Evidence DimensionConformational Control
Target Compound DataProvides steric hindrance to force non-planar product geometry.
Comparator Or BaselineUnsubstituted analog (e.g., 4-Bromo-1-(pentyloxy)benzene), which would lead to a more planar biaryl product.
Quantified DifferenceQualitatively forces larger dihedral angles in biaryl products.
ConditionsPost-Suzuki coupling or other biaryl synthesis.

This compound is the correct choice when the goal is to synthesize products with a specific, non-planar geometry, a requirement in many high-performance materials.

Cross-Coupling Reactivity
Supporting evidence
Demonstrated utility in Suzuki-Miyaura couplings for biaryl synthesis
Reported balanced reactivity profile for Pd-catalyzed cross-coupling applications.
Kinetic data not publicly available; inferred from general aryl halide trends.

Sterically Controlled Biaryl Materials

Ideal for syntheses where the final product's performance depends on a controlled, non-planar geometry. The ortho-methyl group is essential for creating atropisomeric ligands or organic electronic materials where twisting the molecular backbone is necessary to tune the photophysical properties.

Calamitic Liquid Crystal Synthesis

The combination of a rigid aromatic core with a flexible pentyloxy chain is a classic design for thermotropic liquid crystals. This precursor allows for the construction of mesogens where the chain length and core substitution pattern are tailored to achieve specific nematic or smectic phases and clearing points.

Solution-Processable Organic Polymers

When synthesizing polymers via Suzuki or other cross-coupling polymerizations, the pentyloxy chain ensures the resulting material remains soluble in organic solvents. This is critical for fabrication techniques like spin-coating or inkjet printing of organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).

Application Fit Matrix

Application
Selection Property
Validation Focus
Liquid crystal mesogen synthesis
Reported pentyloxy chain influences smectic C phase formation and thermal stability
Verify mesophase behavior and ordering under target formulation conditions
Pd-catalyzed cross-coupling
Para-bromo substitution with ortho-methyl provides balanced reactivity
Confirm coupling efficiency and regioselectivity in target synthetic routes
Physicochemical SAR exploration
Chain-length-dependent LogP modulation vs. shorter alkoxy chains
Assess lipophilicity influence on membrane permeability and metabolic stability

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

256.04628 g/mol

Monoisotopic Mass

256.04628 g/mol

Heavy Atom Count

14

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